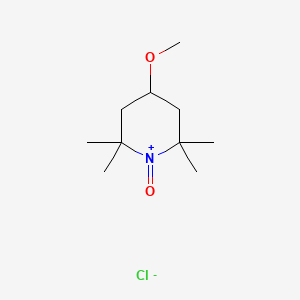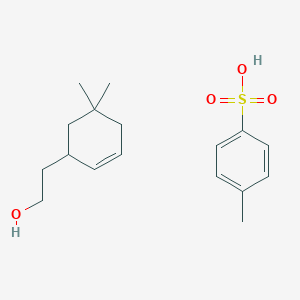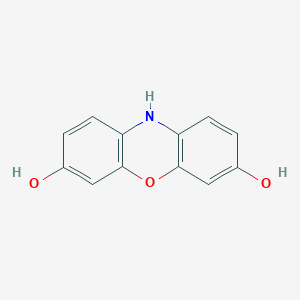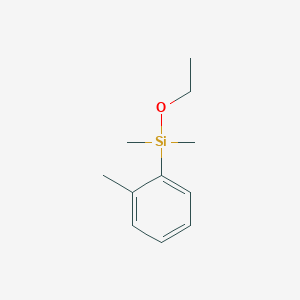
Ethoxy(dimethyl)(2-methylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(dimethyl)(2-methylphenyl)silane: is an organosilicon compound with the molecular formula C11H18OSi . It is a derivative of silane, where the silicon atom is bonded to an ethoxy group, two methyl groups, and a 2-methylphenyl group. This compound is used in various chemical applications due to its unique properties, including its ability to form stable bonds with organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)(2-methylphenyl)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with 2-methylphenol in the presence of a base, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethoxy(dimethyl)(2-methylphenyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Depending on the substituent, various organosilicon compounds.
Applications De Recherche Scientifique
Ethoxy(dimethyl)(2-methylphenyl)silane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethoxy(dimethyl)(2-methylphenyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for various applications. The ethoxy group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s stability and functionality .
Comparaison Avec Des Composés Similaires
- Dimethylphenylsilane
- Ethoxydimethylphenylsilane
- Dimethyl(2-methylphenyl)silane
Comparison: Ethoxy(dimethyl)(2-methylphenyl)silane is unique due to the presence of both ethoxy and 2-methylphenyl groups, which provide distinct reactivity and properties compared to similar compounds. For example, the ethoxy group allows for hydrolysis and condensation reactions, while the 2-methylphenyl group provides steric hindrance and electronic effects that influence the compound’s reactivity and stability .
Propriétés
Numéro CAS |
102992-82-5 |
|---|---|
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
ethoxy-dimethyl-(2-methylphenyl)silane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-13(3,4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Clé InChI |
OSYPLQKFKSOBMX-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


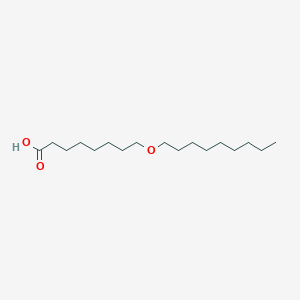
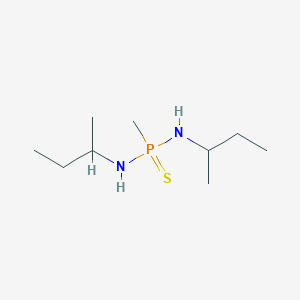
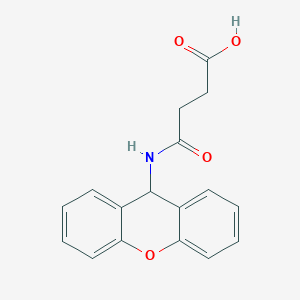
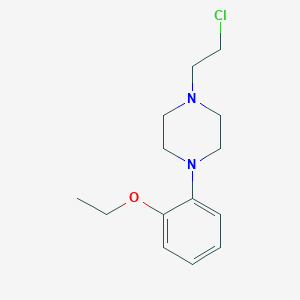
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)



![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
